molecular formula C13H11N5OS B4519959 N-phenyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

N-phenyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

Cat. No.: B4519959
M. Wt: 285.33 g/mol
InChI Key: ISCZOHSVSHZPGO-UHFFFAOYSA-N
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Description

N-phenyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide is a heterocyclic acetamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked to a phenyl group via a sulfanyl-acetamide bridge. This scaffold is notable for its structural complexity, combining a triazole ring fused with pyridazine, which confers unique electronic and steric properties.

Properties

IUPAC Name

N-phenyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5OS/c19-12(15-10-4-2-1-3-5-10)8-20-13-7-6-11-16-14-9-18(11)17-13/h1-7,9H,8H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCZOHSVSHZPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide typically involves the reaction of a phenyl-substituted pyridazine with a triazole derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Common reagents used in the synthesis include phenylhydrazine, triazole, and acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-phenyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-phenyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and physicochemical properties are best understood through comparison with analogs bearing variations in substituents or heterocyclic cores. Below is a detailed analysis:

Structural Analogues with Modified Triazolo-Pyridazine Substituents

  • Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide; CAS 108825-65-6) :

    • Key Differences : Replaces the phenyl group with a methyl-substituted phenyl and lacks the sulfanyl bridge.
    • Activity : Demonstrated functional inhibition of Lin28 proteins, a RNA-binding protein involved in developmental regulation .
    • Molecular Weight : 335.35 g/mol (vs. 412.48 g/mol for the target compound), indicating reduced steric bulk .
  • N-{3-[3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiazine-2-yl)acetamide (CAS 891115-66-5): Key Differences: Incorporates a pyridinyl group on the triazolo ring and a thiazine moiety instead of sulfanyl. Activity: Not explicitly reported, but the thiazine group may enhance solubility or alter target binding compared to sulfanyl .
  • 2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (CAS 891117-12-7) :

    • Key Differences : Substitutes the phenyl group with a 4-ethoxyphenyl, increasing hydrophobicity.
    • Activity : Unreported, but ethoxy groups often improve metabolic stability .

Functional Analogues with Different Heterocyclic Cores

  • Triazolo[4,5-b]pyridine Derivatives: Key Differences: Replace pyridazine with pyridine, reducing nitrogen content and altering ring planarity. Activity: Known for vasodilatory, hypotensive, and anti-inflammatory effects, suggesting divergent biological targets compared to pyridazine-based compounds .
  • Pyrazolo[4,3-b]pyridine Derivatives :

    • Key Differences : Use a pyrazole-pyridine fused system instead of triazolo-pyridazine.
    • Activity : Exhibit hypoglycemic and antiasthmatic properties, highlighting the role of heterocycle choice in modulating activity .

Activity Comparison in Pharmacological Contexts

  • Antiproliferative Activity: Esterified [1,2,4]triazolo[4,3-b]pyridazine derivatives (e.g., compounds 14–17 in ) inhibit endothelial and tumor cell proliferation, whereas the target compound’s sulfanyl bridge may influence similar pathways . Critical Note: The loss of thrombin inhibitory activity in triazolo-pyridazine derivatives (vs. benzamidine precursors) underscores the substituent-dependent shift in biological function .
  • Enzyme Inhibition :

    • Lin28-1632’s efficacy in Lin28 inhibition contrasts with the target compound’s unexplored enzyme targets, suggesting substituent-driven specificity .

Key Research Findings and Implications

Substituent-Driven Activity : The phenyl and sulfanyl groups in the target compound may enhance binding to hydrophobic pockets in biological targets, whereas methyl or pyridinyl substituents (e.g., Lin28-1632) favor interactions with RNA-binding proteins .

Pharmacological Trade-offs : While triazolo-pyridazine derivatives lose thrombin inhibition, their ester forms gain antiproliferative activity, suggesting scaffold versatility in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-phenyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-phenyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide

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